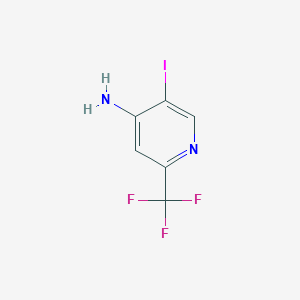

5-Iodo-2-(trifluoromethyl)pyridin-4-amine

Vue d'ensemble

Description

5-Iodo-2-(trifluoromethyl)pyridin-4-amine is an organic compound with the molecular formula C6H4F3IN2. It is characterized by the presence of an iodine atom, a trifluoromethyl group, and an amine group attached to a pyridine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-(trifluoromethyl)pyridin-4-amine typically involves the introduction of the iodine and trifluoromethyl groups onto a pyridine ring. One common method is the halogenation of 2-(trifluoromethyl)pyridine followed by amination. The reaction conditions often require the use of strong bases and halogenating agents under controlled temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Iodo-2-(trifluoromethyl)pyridin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or potassium thiocyanate under mild conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.

Major Products:

Substitution Products: Various substituted pyridines depending on the nucleophile used.

Oxidation Products: Oxidized derivatives of the pyridine ring.

Reduction Products: Reduced amine derivatives.

Coupling Products: Biaryl compounds formed through coupling reactions.

Applications De Recherche Scientifique

5-Iodo-2-(trifluoromethyl)pyridin-4-amine has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 5-Iodo-2-(trifluoromethyl)pyridin-4-amine involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets. The amine group can form hydrogen bonds, further stabilizing the compound’s interaction with its targets .

Comparaison Avec Des Composés Similaires

4-Amino-2-(trifluoromethyl)pyridine: Similar structure but lacks the iodine atom.

2-Iodo-5-(trifluoromethyl)pyridine: Similar structure but lacks the amine group.

Uniqueness: 5-Iodo-2-(trifluoromethyl)pyridin-4-amine is unique due to the combination of the iodine, trifluoromethyl, and amine groups on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various applications .

Activité Biologique

5-Iodo-2-(trifluoromethyl)pyridin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a modulator of various biological pathways. This article reviews the current understanding of its biological activity, including synthesis, structure-activity relationships (SAR), pharmacokinetics, and efficacy in various models.

The molecular formula for this compound is C6H3F3IN. The presence of iodine and trifluoromethyl groups contributes to its unique electronic properties, influencing its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the reaction of 2-amino-5-iodobenzoic acid with 4-(trifluoromethyl)aniline. The reaction conditions often require refluxing in the presence of suitable solvents and catalysts to achieve optimal yields .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies reveal that this compound has effective Minimum Inhibitory Concentrations (MICs) against various bacterial strains. For instance, it has been reported that compounds with trifluoromethyl substitutions at specific positions on the pyridine ring show enhanced potency compared to their non-substituted analogs .

| Compound | MIC (μM) | Activity |

|---|---|---|

| This compound | 0.922 | Moderate potency against Gram-positive bacteria |

| Unsubstituted phenyl analog | 33 | Poor activity |

Structure-Activity Relationship (SAR)

The SAR studies indicate that the trifluoromethyl group is crucial for maintaining biological activity. Substitutions at the para-position generally yield better results than those at ortho or meta positions. Additionally, replacing the trifluoromethyl group with polar substituents significantly decreases potency, highlighting the importance of hydrophobic interactions in its mechanism of action .

Pharmacokinetics

Pharmacokinetic studies have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. In vivo studies indicate varying bioavailability depending on the formulation. For example, one study reported an oral bioavailability of approximately 18% for a sulfone derivative derived from this compound, suggesting that modifications to the chemical structure can enhance bioavailability and therapeutic efficacy .

Efficacy Studies

In vivo efficacy studies using animal models have been conducted to evaluate the therapeutic potential of this compound against infections such as tuberculosis. However, results indicated that while the compound showed good tolerability, it did not significantly reduce lung burdens in infected mice compared to standard treatments like rifampin and ethambutol .

Case Studies

- Tuberculosis Model : Mice infected with Mycobacterium tuberculosis showed higher lung burdens when treated with this compound compared to untreated controls, indicating a lack of efficacy in this model.

- Antimicrobial Efficacy : A series of derivatives were tested against common pathogens. The most potent derivatives retained the trifluoromethyl group while optimizing other substituents for enhanced activity.

Propriétés

IUPAC Name |

5-iodo-2-(trifluoromethyl)pyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3IN2/c7-6(8,9)5-1-4(11)3(10)2-12-5/h1-2H,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOCNOBUKLSOYER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(F)(F)F)I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.